molecular formula C15H17NO3S B2780112 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide CAS No. 2034492-00-5

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide

Cat. No.: B2780112
CAS No.: 2034492-00-5
M. Wt: 291.37
InChI Key: PYBHADJTSHUOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the sources I searched .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the sources I searched .

Scientific Research Applications

Amidantel - A Potent Anthelminthic

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, known as amidantel, showcases significant anthelminthic efficacy. It has been found to be active against nematodes, filariae, and cestodes in rodents, with notable effectiveness in dogs against hookworms and large roundworms. Amidantel demonstrates good tolerance in animals without exhibiting teratogenic effects (Wollweber et al., 1979).

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, is produced through the chemoselective monoacetylation of 2-aminophenol. This process uses Novozym 435 as a catalyst and has been optimized for various parameters, demonstrating the compound's role in facilitating efficient drug synthesis processes (Magadum & Yadav, 2018).

Pharmacological Assessment of Novel Derivatives

Research on novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, has shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These findings indicate the compound's utility in developing new pharmacological agents (Rani et al., 2016).

Exploration in Dye Synthesis

N-(2-Hydroxyphenyl)- and N-(2-mercaptophenyl)- N-ethylacetamides emerged as main products in the hydrolysis of certain iodides, crucial for cyanine dye synthesis. This research highlights the compound's relevance in the chemical industry, particularly in dye manufacturing (Rashkova et al., 2009).

Herbicide Metabolism Studies

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have provided insights into the biological processing of similar compounds. This research helps in understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not detailed in the sources I searched .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the sources I searched .

Future Directions

The future directions for the research and application of this compound are not detailed in the sources I searched .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-19-9-15(18)16-8-14(17)12-4-2-11(3-5-12)13-6-7-20-10-13/h2-7,10,14,17H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBHADJTSHUOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CC=C(C=C1)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.